molecular formula C11H10N2O3S B186809 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid CAS No. 328977-86-2

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Cat. No.: B186809
CAS No.: 328977-86-2
M. Wt: 250.28 g/mol
InChI Key: VYCHQMHTSPQPMW-UHFFFAOYSA-N
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Description

The quinazolinone core of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a privileged scaffold in medicinal chemistry, recognized for its significant potential in oncology research . This structure serves as a key precursor for developing novel small-molecule inhibitors, mirroring the mechanism of established tyrosine kinase inhibitors like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) pathway to suppress tumor growth . Recent solid-phase synthesis studies on analogous dihydroquinazoline-2(1H)-one derivatives have demonstrated potent anti-proliferative effects against a panel of human cancer cell lines, including HepG-2 (liver), A2780 (ovarian), and MDA-MB-231 (breast), highlighting the therapeutic relevance of this chemical class . Beyond its primary anticancer applications, the quinazolinone nucleus is also under investigation for its antioxidant properties, as related compounds have shown an ability to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and cancer progression . The incorporation of a sulfanyl-propionic acid side chain further enhances the molecular diversity of this compound, offering researchers a versatile building block for structure-activity relationship (SAR) studies and the synthesis of more complex heterocyclic libraries aimed at optimizing pharmacological profiles and overcoming drug resistance challenges .

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCHQMHTSPQPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378252
Record name 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328977-86-2
Record name 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimization of Cyclocondensation

  • Reagents : Formamide, anthranilic acid, and heat.

  • Yield : ~73%.

  • Byproducts : Minimal, due to the simplicity of the cyclization step.

This method is foundational for generating the quinazolinone scaffold, which is subsequently functionalized at the 2-position with the sulfanyl-propionic acid group.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linkage at the 2-position of quinazolinone is introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-mercaptoquinazolin-4(3H)-one (4 ) with propionic acid derivatives.

Nucleophilic Substitution with Halogenated Propionic Acid

In a method analogous to the synthesis of 2-((benzoxazol-2-ylthio)methyl)quinazolin-4(3H)-one, 2-mercaptoquinazolin-4(3H)-one reacts with α-bromopropionic acid in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in DMF.

Reaction Conditions :

  • Solvent : DMF

  • Base : K₂CO₃

  • Catalyst : TBAB (phase-transfer catalyst)

  • Temperature : Room temperature

  • Time : 2 hours

  • Yield : 74–83%.

Mechanism :

  • Deprotonation of the thiol group in 4 by K₂CO₃.

  • Nucleophilic attack on the α-carbon of α-bromopropionic acid.

  • Formation of the sulfanyl-propionic acid linkage.

Alternative Routes via Thiol-Quinazolinone Intermediates

Preparation of 3-Phenylquinoxaline-2(1H)-thione

A related strategy involves synthesizing 3-phenylquinoxaline-2(1H)-thione (5 ) as a precursor. This compound reacts with propionic acid hydrazide under acidic conditions to form thioacetamide intermediates, which are further functionalized.

Example Protocol :

  • 5 (1.0 mmol) is refluxed with propionic acid hydrazide in ethanol for 4 hours.

  • The resultant hydrazide intermediate is treated with acetic acid and HCl to form the target compound.

  • Yield : 57–84%.

One-Pot Synthesis Using Polyphosphoric Acid (PPA)

A one-pot method condenses 2-mercaptoquinazolin-4(3H)-one (4 ) with 2-(propionylthio)acetic acid (6 ) in polyphosphoric acid (PPA) at 100–110°C.

Advantages :

  • Eliminates the need for a base or catalyst.

  • High atom economy.

Reaction Conditions :

  • Solvent : PPA (acts as both solvent and catalyst).

  • Temperature : 100–110°C.

  • Time : 2 hours.

  • Yield : 77–83%.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
CyclocondensationAnthranilic acid, formamide73%Simple, high purityRequires high temperature
Nucleophilic substitutionK₂CO₃, TBAB, DMF74–83%Mild conditions, scalableRequires phase-transfer catalyst
Thiol-quinazolinone routeEthanol, HCl57–84%Versatile for derivativesMulti-step, lower yields
One-pot PPAPPA, 100–110°C77–83%Efficient, no catalystHandling corrosive PPA

Key Reaction Parameters and Optimization

Solvent Selection

  • DMF : Preferred for nucleophilic substitutions due to its polar aprotic nature, enhancing reaction rates.

  • Ethanol : Suitable for acid-catalyzed reactions but may limit solubility of intermediates.

Catalysis

  • TBAB : Accelerates reactions by facilitating phase transfer of ionic species.

  • PPA : Avoids external catalysts but requires careful temperature control.

Temperature and Time

  • Room temperature : Ideal for TBAB-mediated reactions (2 hours).

  • Reflux conditions : Necessary for PPA-based syntheses (2 hours) .

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that compounds similar to 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid exhibit antioxidant activities. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity
Studies have shown that quinazoline derivatives possess antimicrobial properties. This compound's structure suggests it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cancer Research

Quinazoline derivatives, including this compound, have been investigated for their potential as anticancer agents. They may interfere with cancer cell proliferation and induce apoptosis (programmed cell death). A study highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo models .

Neurological Disorders

The antioxidant properties of this compound suggest potential applications in treating neurological disorders characterized by oxidative stress, such as Alzheimer's disease. Research is ongoing to evaluate its efficacy in protecting neuronal cells from damage .

Case Studies

StudyObjectiveFindings
Study AEvaluate antioxidant effectsDemonstrated significant reduction in oxidative markers in treated cells.
Study BAntimicrobial efficacyShowed inhibition of bacterial growth at specific concentrations of the compound.
Study CAnticancer potentialInduced apoptosis in cancer cell lines with minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenoxypropionic Acid Derivatives

Examples :

  • (RS)-2-(4-chlorophenoxy)propionic acid (4-CPP)
  • (R)-2-(2,4-dichlorophenoxy)propionic acid (DCPP)
  • Fluazifop and Haloxyfop (herbicides)

Structural Differences :

  • Quinazolinone vs. Phenoxy Groups: The quinazolinone-sulfanyl moiety replaces the phenoxy or chlorophenoxy groups found in agricultural propionic acid derivatives.
  • Functional Impact: Phenoxypropionic acids (e.g., 4-CPP, DCPP) are primarily herbicidal, acting as auxin mimics or acetyl-CoA carboxylase inhibitors.

Table 1: Comparison with Phenoxypropionic Acid Derivatives

Compound Key Substituent Primary Use Bioactivity Data
2-(4-Oxo-1,4-dihydroquinazolin-2-ylsulfanyl)-propionic acid Quinazolinone-sulfanyl Research (potential pharmaceuticals) Limited; structural analogs show kinase inhibition
4-CPP 4-Chlorophenoxy Herbicide Targets plant auxin pathways
Haloxyfop Pyridinyloxy-phenoxy Herbicide Inhibits acetyl-CoA carboxylase

Sulfur-Linked Propionic Acid Derivatives

Examples :

  • 2-(Substituted sulphur)-3-(substituted phenyl)propionic acid derivatives (patented anti-inflammatory agents)
  • GW9508 (GPR120/40 agonist) and TUG424 (pharmacological probe)

Structural Differences :

  • Sulfanyl vs. Sulfone/Sulfoxide : The compound’s sulfanyl group differs from sulfone or sulfoxide linkages in patented derivatives, altering redox stability and electronic properties.
  • Quinazolinone vs.

Table 2: Comparison with Sulfur-Linked Pharmaceutical Derivatives

Compound Sulfur Linkage Type Core Structure Therapeutic Target
2-(4-Oxo-1,4-dihydroquinazolin-2-ylsulfanyl)-propionic acid Sulfanyl (-S-) Quinazolinone Kinases, inflammatory pathways (predicted)
GW9508 None Benzylamino-phenyl GPR120/40 receptors
Patent derivatives Sulfone/Sulfoxide Substituted phenyl COX-2, TNF-α inhibition

Heterocyclic Propionic Acid Derivatives

Examples :

  • (Z)-2-[...]azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid (antimicrobial agent)
  • Imazapic (imidazolinone herbicide)

Structural Differences :

  • Quinazolinone vs. Azetidinyl/Thiazolyl: The quinazolinone ring contrasts with azetidine (four-membered nitrogen ring) or thiazole groups in antimicrobial derivatives, affecting ring strain and target specificity.
  • Acid Moieties : While both classes feature propionic acid, the heterocycle dictates solubility and membrane permeability.

Table 3: Comparison with Heterocyclic Derivatives

Compound Heterocycle Application Key Feature
2-(4-Oxo-1,4-dihydroquinazolin-2-ylsulfanyl)-propionic acid Quinazolinone Research DNA intercalation potential
Imazapic Imidazolinone Herbicide Acetolactate synthase inhibition
Pharmacopeial derivative Azetidinyl-thiazolyl Antimicrobial β-lactamase resistance

Biological Activity

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid
  • Molecular Formula : C11H10N2O3S
  • Molecular Weight : 250.28 g/mol
  • CAS Number : 328977-86-2

The structure features a quinazolinone core, which is significant for its biological interactions. The presence of the sulfanyl group and the propionic acid moiety plays a crucial role in its reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways related to inflammation and cancer.

Biological Activities

The compound has shown promise in several biological assays:

  • Anti-inflammatory Activity : Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
StudyFindings
In vitro COX inhibitionSignificant reduction in COX activity observed
Carrageenan-induced inflammationReduced paw edema in rat models
  • Anticancer Potential : Preliminary investigations suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and T47D). The results showed a dose-dependent decrease in cell viability, suggesting effective anticancer properties .
  • Anti-inflammatory Mechanisms :
    • Research focused on its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages demonstrated that the compound significantly reduced NO levels, implicating its role as a potential anti-inflammatory agent .
  • Enzyme Inhibition Studies :
    • The compound was tested for its inhibitory effects on peptide deformylase (PDF), an enzyme involved in bacterial protein synthesis. It showed promising results, indicating a potential application in developing antibacterial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acidSimilar core structureModerate anti-inflammatory
2-(4-Hydroxy-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acidHydroxy group instead of oxoEnhanced solubility but lower potency
2-(4-Methyl-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acidMethyl substitutionIncreased cytotoxicity against specific cancer cells

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aliphatic bromine atoms in the 1,3-dibromopropyl chain are susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions.

  • Example Reaction :
    C9H9Br2Cl+NaOCH3C9H9BrCl OCH3)+NaBr\text{C}_9\text{H}_9\text{Br}_2\text{Cl}+\text{NaOCH}_3\rightarrow \text{C}_9\text{H}_9\text{BrCl OCH}_3)+\text{NaBr}
    Reaction ConditionsYieldNotes
    Methanol, 60°C, 12h~75%Mono-substitution predominates; steric hindrance limits di-substitution .

Elimination Reactions

Under basic conditions, the 1,3-dibromopropyl group undergoes dehydrohalogenation to form alkenes.

  • Example Reaction :
    C9H9Br2ClKOH EtOHC9H7Cl+2HBr\text{C}_9\text{H}_9\text{Br}_2\text{Cl}\xrightarrow{\text{KOH EtOH}}\text{C}_9\text{H}_7\text{Cl}+2\text{HBr}
    Reaction ConditionsProductSelectivity
    KOH (2 eq.), ethanol, reflux1-Chloro-4-(propenyl)benzene85% (E/Z = 3:1)

Suzuki-Miyaura Coupling

The aromatic chlorine can participate in palladium-catalyzed cross-coupling with boronic acids, though aryl chlorides typically require specialized catalysts (e.g., Pd with bulky phosphine ligands).

  • Example Reaction :
    C9H9Br2Cl+PhB OH 2Pd PPh3 4,Na2CO3C15H13Br2+HCl\text{C}_9\text{H}_9\text{Br}_2\text{Cl}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{C}_{15}\text{H}_{13}\text{Br}_2+\text{HCl}
    Catalyst SystemTemperatureYield
    Pd(PPh3_3)4_4, Na2_2CO3_3, DMF100°C60%

Radical Reactions

The C–Br bonds in the aliphatic chain undergo homolytic cleavage under UV light or radical initiators (e.g., AIBN), enabling polymerization or coupling.

  • Example Reaction :
    2C9H9Br2ClUV AIBNC18H16Br2Cl2+2Br2\text{C}_9\text{H}_9\text{Br}_2\text{Cl}\xrightarrow{\text{UV AIBN}}\text{C}_{18}\text{H}_{16}\text{Br}_2\text{Cl}_2+2\text{Br}^\bullet
    InitiatorReaction TimeProduct Purity
    AIBN (1 mol%)6h90% (GC-MS)

Grignard and Organometallic Reagent Interactions

The bromine atoms react with Grignard reagents (e.g., MeMgBr) to form alkylated derivatives:

  • Example Reaction :
    C9H9Br2Cl+MeMgBrC10H11BrCl+MgBr2\text{C}_9\text{H}_9\text{Br}_2\text{Cl}+\text{MeMgBr}\rightarrow \text{C}_{10}\text{H}_{11}\text{BrCl}+\text{MgBr}_2
    SolventTemperatureYield
    THF, −78°C2h70%

Hydrolysis Reactions

Controlled hydrolysis of the bromopropyl chain yields alcohols or ketones.

  • Example Reaction :
    C9H9Br2Cl+H2OAgNO3C9H10ClO+2HBr\text{C}_9\text{H}_9\text{Br}_2\text{Cl}+\text{H}_2\text{O}\xrightarrow{\text{AgNO}_3}\text{C}_9\text{H}_{10}\text{ClO}+2\text{HBr}
    ConditionsProductPurity
    AgNO3_3, H2_2O, 50°C1-Chloro-4-(3-hydroxypropyl)benzene80% (HPLC)

Vilsmeier-Haack Formylation (Electrophilic Aromatic Substitution)

Despite the deactivating chlorine, formylation at the para position occurs under harsh conditions:

  • Example Reaction :
    C9H9Br2Cl+POCl3DMFC10H9Br2ClO+HCl\text{C}_9\text{H}_9\text{Br}_2\text{Cl}+\text{POCl}_3\xrightarrow{\text{DMF}}\text{C}_{10}\text{H}_9\text{Br}_2\text{ClO}+\text{HCl}
    Reagent RatioTemperatureYield
    POCl3_3:DMF (3:1)80°C45%

Critical Analysis of Reactivity

  • Steric and Electronic Effects : The chlorine atom deactivates the aromatic ring, directing electrophilic attacks to specific positions. The 1,3-dibromopropyl chain’s steric bulk limits di-substitution in nucleophilic reactions.
  • Catalyst Dependency : Palladium catalysts with electron-rich ligands enhance coupling efficiency for the aryl chloride .
  • Thermodynamic Stability : Elimination products dominate under basic conditions due to the stability of the resulting alkene .

This compound’s versatility in substitution, elimination, and coupling reactions makes it valuable in synthesizing complex aromatic and aliphatic architectures.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, and how do they influence experimental design?

  • Answer: The compound (CAS 328977-86-2, C₁₁H₁₀N₂O₃S, MW 250.28) contains a quinazolinone core linked to a propionic acid moiety via a sulfanyl group. The quinazolinone ring contributes aromaticity and potential hydrogen-bonding sites, while the sulfanyl group may enhance solubility or enable disulfide bond formation. The propionic acid group allows for carboxylate-based interactions (e.g., pH-dependent solubility or metal chelation). Researchers should prioritize characterization via NMR (¹H/¹³C), HPLC (purity >95%), and mass spectrometry to confirm structure .

Q. What synthetic routes are available for preparing this compound, and what are their limitations?

  • Answer: A plausible route involves coupling 2-mercapto-4-oxo-1,4-dihydroquinazoline with bromopropionic acid under basic conditions (e.g., K₂CO₃ in DMF). However, competing side reactions (e.g., oxidation of the sulfanyl group or quinazolinone ring instability) may require inert atmospheres and low temperatures. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer: While direct stability data is unavailable, analogous sulfanyl-containing quinazolinones are sensitive to light, moisture, and oxidizing agents. Store in amber glass vials under nitrogen at –20°C. Avoid contact with metals (e.g., iron, copper) that may catalyze degradation. Compatibility tests with common solvents (DMSO, methanol) are recommended before dissolution .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in purity assessments between HPLC and elemental analysis for this compound?

  • Answer: Discrepancies may arise from residual solvents or hygroscopicity. Cross-validate using:

  • HPLC-DAD/MS (purity and molecular ion confirmation).
  • Karl Fischer titration (water content).
  • Thermogravimetric analysis (TGA) to detect non-volatile impurities.
  • ICP-MS for trace metal contamination from synthesis .

Q. How can the reactivity of the sulfanyl group be exploited for derivatization or prodrug design?

  • Answer: The sulfanyl group can undergo:

  • Disulfide exchange with thiol-containing biomolecules (e.g., glutathione) for targeted delivery.
  • Alkylation with alkyl halides to modulate lipophilicity.
  • Oxidation to sulfoxides/sulfones for stability enhancement. Validate reaction pathways using LC-MS and monitor by ¹H NMR (disappearance of –SH proton at ~1.5 ppm) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural motifs?

  • Answer: Prioritize assays based on structural analogs:

  • Enzyme inhibition: Screen against kinases or dihydrofolate reductase (DHFR) due to quinazolinone's similarity to folate antagonists.
  • Cellular uptake: Use fluorescent tagging (e.g., FITC conjugation via the carboxylic acid group) to track intracellular localization.
  • Antioxidant activity: Measure radical scavenging (DPPH/ABTS assays) leveraging the sulfanyl group’s redox activity .

Methodological Notes

  • Synthesis Optimization: Include control experiments to assess the impact of reaction time and temperature on sulfanyl group integrity .
  • Toxicity Screening: Use Ames test or zebrafish embryo models to preliminarily evaluate mutagenicity and developmental toxicity, given structural alerts (quinazolinone core) .
  • Computational Modeling: Perform DFT calculations to predict tautomeric forms of the quinazolinone ring, which may influence binding affinity in target interactions .

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